[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide
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Overview
Description
[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is an organic compound with the molecular formula C11H7ClN4 This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups such as amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Chlorophenyl)pyrimidin-2-yl]cyanamide: Similar in structure but with a different position of the chlorine atom.
[4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine]: Contains a methyl group instead of a cyanamide group.
Uniqueness
[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-(4-chlorophenyl)pyrimidin-2-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-14-11(16-10)15-7-13/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRRFGMWGWWUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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